1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that features an indole ring substituted with a trifluoroethyl group and a urea moiety. This compound is classified under the category of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound may confer distinct chemical and biological properties, making it a subject of interest in various fields of research.
The synthesis of 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of an indole derivative with trifluoroethyl isocyanate. The general steps include:
In industrial settings, the synthesis may be scaled up using continuous flow reactors, optimizing reaction conditions for higher yields and purity. Advanced purification techniques such as crystallization or chromatography are often utilized to isolate the final product.
The molecular formula of 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea is , with a molecular weight of approximately 273.24 g/mol. The structure consists of:
The compound's Chemical Abstracts Service (CAS) registry number is 1333547-79-7, which helps in identifying it in chemical databases and literature.
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions:
The oxidation process typically involves converting the indole into oxidized derivatives that may exhibit different biological activities. Reduction reactions can lead to the formation of amine derivatives that may serve as intermediates for further synthesis.
The mechanism of action for 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea depends on its specific biological target. Generally, indole derivatives are known to interact with various enzymes or receptors, modulating their activity. The presence of the trifluoroethyl group may enhance the compound's binding affinity or stability due to increased hydrophobic interactions.
Research indicates that compounds with similar structures can function as ligands or inhibitors in biochemical pathways, suggesting potential therapeutic applications.
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea exhibits characteristics typical of organic compounds including:
The compound's chemical properties are influenced by its functional groups:
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea has several potential applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in developing novel therapeutic agents and understanding complex biochemical interactions.
The structural architecture of 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea integrates three pharmacophoric elements: the indole heterocycle, urea linker, and trifluoroethyl group. Systematic Structure-Activity Relationship (SAR) studies reveal that the position of the urea attachment on the indole nucleus critically governs target engagement. Derivatives functionalized at the indole C4 position (as in this compound) demonstrate superior binding affinity to epigenetic targets like histone methyltransferases compared to C3- or C5-substituted analogues. This is attributed to optimized spatial orientation of hydrogen bond donors/acceptors within enzyme active sites [1] [8].
The urea moiety (–NH–C(=O)–NH–) serves as a critical hydrogen-bonding bridge. SAR analyses confirm that N-methylation of the urea nitrogen proximal to the indole reduces potency by >50-fold due to disrupted hydrogen bonding with catalytic residues. Conversely, the distal nitrogen (adjacent to trifluoroethyl) tolerates minor alkyl modifications with retained activity [4].
Table 1: Impact of Indole Substitution Position on Biological Activity
Substitution Position | Target Affinity (IC₅₀, nM) | Cellular Activity (EC₅₀, nM) |
---|---|---|
1H-Indol-4-yl | 18 ± 2 | 32 ± 5 |
1H-Indol-3-yl | 150 ± 12 | 290 ± 20 |
1H-Indol-5-yl | 85 ± 7 | 120 ± 15 |
The 2,2,2-trifluoroethyl group (–CH₂CF₃) profoundly influences the compound’s pharmacokinetic and pharmacodynamic profile. This substituent enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Microsomal stability assays show the trifluoroethyl derivative exhibits a hepatic clearance half-life (t₁/₂) of 42 minutes in human microsomes, compared to 8 minutes for the non-fluorinated ethyl analogue [8] [9].
Electronegative fluorine atoms modulate lipophilicity and membrane permeability. The trifluoroethyl group increases calculated logP by 0.9 units versus ethyl, yet maintains optimal aqueous solubility (32 µM) due to polar C–F bonds. This balance supports oral bioavailability (54% in rat models) by facilitating intestinal absorption while preventing excessive hydrophobicity [2] [6].
Table 2: Physicochemical and Pharmacokinetic Impact of Trifluoroethyl Group
Parameter | Trifluoroethyl Derivative | Ethyl Derivative |
---|---|---|
Calculated logP | 3.1 | 2.2 |
Metabolic Stability (t₁/₂) | 42 min | 8 min |
Caco-2 Permeability (×10⁻⁶ cm/s) | 18.7 | 6.3 |
Plasma Protein Binding (%) | 89 | 75 |
Fluorination critically differentiates the pharmacological profile of 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea from its non-fluorinated counterparts:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1